molecular formula C7H7FN2O B3029282 4-Amino-2-fluorobenzamide CAS No. 609783-45-1

4-Amino-2-fluorobenzamide

Cat. No.: B3029282
CAS No.: 609783-45-1
M. Wt: 154.14 g/mol
InChI Key: WIKPEQHEEAWUBH-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O It is characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-fluorobenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine atom at the 4-position with an imide group. This is followed by deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, cyano hydrolysis is performed to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often aim to optimize safety, cost, and efficiency. The process generally involves the same steps as the synthetic route but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

4-Amino-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of Factor XIa, an enzyme involved in the coagulation cascade. By inhibiting this enzyme, this compound can potentially reduce the incidence of thrombotic diseases without significantly affecting bleeding risk .

Comparison with Similar Compounds

  • 2-Amino-4-fluorobenzamide
  • 4-Amino-2-fluoro-N-methylbenzamide
  • 2,4-Difluorobenzamide
  • 5-Amino-2-fluorobenzamide

Comparison: 4-Amino-2-fluorobenzamide is unique due to the specific placement of the amino and fluorine groups on the benzamide ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-amino-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKPEQHEEAWUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630189
Record name 4-Amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609783-45-1
Record name 4-Amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-fluorobenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-fluoro-4-nitrobenzamide (E335) was dissolved in EtOH under Ar and 10% Pd/C added. The reaction was pump-purged with H2 and left stirring at room temperature overnight. The catalyst was removed by filtration and the reaction concentrated to give pure 4-amino-2-fluorobenzamide (E336).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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